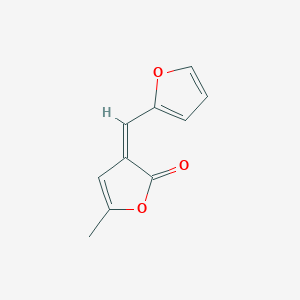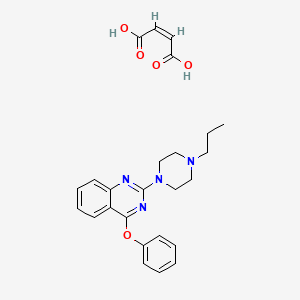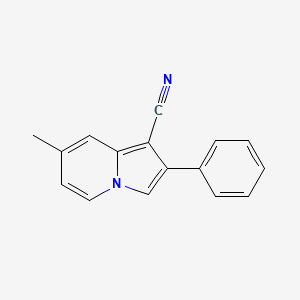
7-Methyl-2-phenylindolizine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 7-Methyl-2-phenylindolizine-1-carbonitrile, often involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . One-pot procedures and domino reactions are also commonly employed for the synthesis of indolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2-phenylindolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield indolizine N-oxides, while substitution reactions may produce halogenated indolizine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-phenylindolizine-1-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit phosphatases, which are enzymes involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally similar compound with a nitrogen atom in a five-membered ring fused to a benzene ring.
Carbazole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A nitrogen-containing heterocycle with a six-membered ring fused to a benzene ring.
Uniqueness: 7-Methyl-2-phenylindolizine-1-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. The combination of the indolizine core with the nitrile group provides a distinct set of properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
62456-06-8 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
7-methyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-12-7-8-18-11-15(13-5-3-2-4-6-13)14(10-17)16(18)9-12/h2-9,11H,1H3 |
InChI-Schlüssel |
PLPDEGFDYKWGED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CN2C=C1)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


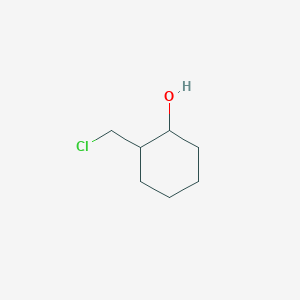
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
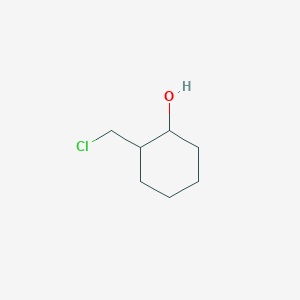

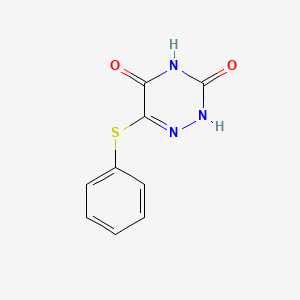


![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
